molecular formula C24H22ClN3O5S2 B2385031 N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1798443-48-7

N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2385031
CAS No.: 1798443-48-7
M. Wt: 532.03
InChI Key: MQFWKEANIYHFCH-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidinone derivative with a sulfanyl-linked acetamide moiety. Its structure comprises a thiophene-fused pyrimidine core substituted with a 4-methoxybenzyl group at position 3 and a 5-chloro-2,4-dimethoxyphenyl acetamide side chain. The compound’s design likely targets kinase inhibition or enzyme modulation, given the prevalence of thienopyrimidine scaffolds in bioactive molecules . While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs exhibit diverse activities, including cytotoxicity, hypoglycemic effects, and kinase inhibition .

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O5S2/c1-31-15-6-4-14(5-7-15)12-28-23(30)22-17(8-9-34-22)27-24(28)35-13-21(29)26-18-10-16(25)19(32-2)11-20(18)33-3/h4-11H,12-13H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFWKEANIYHFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including a chloro-substituted phenyl ring and a thieno[3,2-d]pyrimidine moiety, which may contribute to its diverse biological effects.

Antimicrobial Activity

Compounds with similar structural features have shown significant antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities. For instance, analogs with thieno-pyrimidine structures have demonstrated effectiveness against various bacterial strains.

Anticancer Potential

The structural components of this compound suggest potential anticancer activity. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. For example, thiazole and pyrimidine derivatives have been reported to exhibit selective cytotoxicity against cancer cells while sparing normal cells.

The mechanism of action for compounds similar to this compound often involves the inhibition of key enzymes or pathways associated with disease progression. Molecular docking studies indicate that this compound could effectively bind to target proteins involved in inflammatory and cancer pathways.

Case Studies

  • In vitro Studies : Research has shown that compounds structurally related to this compound exhibit IC50 values ranging from 50 nM to 500 nM against various cancer cell lines.
  • Animal Models : In vivo studies using animal models have demonstrated that similar compounds can reduce tumor growth and enhance survival rates in treated subjects.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
6-(1H-benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneBenzimidazole fused with thieno-pyrimidineAntibacterial
5-chloro-N-{2-[4-(2-methylphenoxy)ethyl]}pyrimidineamineChloro-substituted pyrimidineAnticancer
4-thiazolyl-thieno[3,2-d]pyrimidinesThiazole fused with thieno-pyrimidineAntimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs share the thieno[3,2-d]pyrimidin-4-one core but differ in substituents, which critically influence physicochemical and biological properties. Selected examples include:

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Activities/Properties Reference ID
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide R1=ethyl, R2=5,6-dimethyl, R3=4-Cl-2-OMe-5-MePh 451.9 Kinase inhibition (inferred)
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide R1=4-MePh, R2=H, R3=5-Me-thiadiazole 433.5 Cytotoxicity (IC50 >5 μM)
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide R1=Ph, R2=H, R3=2-Cl-4-MePh 409.9 Unknown (structural analog)

Key Observations :

  • Substituent Position: The thieno[3,2-d]pyrimidine core in the target compound differs from thieno[2,3-d]pyrimidines (e.g., ), altering ring planarity and electronic properties, which may affect binding to biological targets.
  • Chloro-Methoxy Phenyl : The 5-chloro-2,4-dimethoxyphenyl acetamide side chain introduces steric bulk and hydrogen-bonding capacity, distinguishing it from simpler aryl groups (e.g., 4-nitrophenyl in ).

Key Insights :

  • Catalyst Use : Sodium acetate () or potassium carbonate () facilitates thiolate ion formation, improving reaction efficiency.
  • Solvent Choice: Ethanol is common for reflux reactions, while acetone is used for milder conditions ().
  • Yield Trends : Yields for analogous reactions range from 70–85%, suggesting the target compound’s synthesis would likely achieve similar efficiency .

Q & A

Q. What steps ensure reproducibility of synthetic protocols across laboratories?

  • Methodological Answer :
  • Detailed SOPs : Document reaction parameters (e.g., degassing time, stirring speed) to minimize operator-dependent variability .
  • Round-robin testing : Collaborate with independent labs to validate key steps (e.g., thioacetamide coupling efficiency) .
  • Analytical validation : Share raw NMR/MS data via open-access repositories for peer verification .

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